N-(4-(diisopropylamino)but-2-yn-1-yl)-5-(furan-2-yl)isoxazole-3-carboxamide
Description
N-(4-(diisopropylamino)but-2-yn-1-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is a synthetic small molecule characterized by a central isoxazole ring substituted with a furan-2-yl group at the 5-position and a carboxamide moiety at the 3-position. The but-2-yn-1-yl chain at the 4-position is further modified with a diisopropylamino group, which may enhance solubility and influence pharmacokinetic properties.
Properties
IUPAC Name |
N-[4-[di(propan-2-yl)amino]but-2-ynyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-13(2)21(14(3)4)10-6-5-9-19-18(22)15-12-17(24-20-15)16-8-7-11-23-16/h7-8,11-14H,9-10H2,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOCBTJMKVLJGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCNC(=O)C1=NOC(=C1)C2=CC=CO2)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(diisopropylamino)but-2-yn-1-yl)-5-(furan-2-yl)isoxazole-3-carboxamide, a compound with the molecular formula and a molecular weight of 329.4 g/mol, has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique isoxazole moiety linked to a furan ring, which is significant for its biological interactions. The presence of the diisopropylamino group enhances its lipophilicity, potentially improving membrane permeability.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The isoxazole ring is known to participate in hydrogen bonding and π-stacking interactions, which can modulate enzyme activity and receptor binding.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular functions.
- Receptor Modulation : It can act as an antagonist or agonist at certain receptors, affecting neurotransmitter release and signaling pathways.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study found that derivatives of isoxazole demonstrated effective inhibition against various bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Effects
A notable area of investigation involves the anti-inflammatory properties of this compound. In vivo studies have shown that related isoxazole derivatives can significantly reduce edema in animal models, indicating their potential as anti-inflammatory agents. For instance, compounds displaying a similar structure achieved up to 76% edema inhibition within two hours post-administration .
Case Studies and Research Findings
Toxicity Profile
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Preliminary studies suggest low toxicity levels in zebrafish embryos, which are often used as a model organism for assessing developmental toxicity .
Scientific Research Applications
Cancer Therapy
One of the most promising applications of 4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one is its role as a selective inhibitor targeting the bromodomain of BRD9, a protein associated with chromatin remodeling in cancer cells. Research indicates that this compound can modulate BRD9 function, leading to significant antitumor activity. For instance, studies have shown that derivatives of this compound exhibit selective growth inhibition in acute myeloid leukemia cell lines, demonstrating its potential as a therapeutic agent against specific cancers .
Chromatin Remodeling Studies
The compound's ability to inhibit BRD9 makes it a valuable tool in the study of chromatin dynamics and gene expression regulation. By selectively targeting bromodomains, researchers can investigate the role of these proteins in oncogenesis and other cellular processes. This could lead to new insights into how chromatin remodeling contributes to cancer progression and treatment resistance .
Drug Development
The structural characteristics of 4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one make it an attractive scaffold for developing new drugs. Its modifications can lead to compounds with enhanced selectivity and potency against various biological targets. The ongoing research into its derivatives aims to optimize their pharmacological profiles for better efficacy and reduced side effects .
Case Study 1: Inhibition of BRD9
A study published in eLife demonstrated that compounds derived from this scaffold effectively inhibited BRD9 in vitro and showed significant antitumor activity in xenograft models of acute myeloid leukemia. The most promising derivatives exhibited a high degree of selectivity over other bromodomain-containing proteins, which is crucial for minimizing off-target effects during therapy .
Case Study 2: Structure-Based Drug Design
Research conducted on the structure-based design of selective BRD9 inhibitors revealed that modifications at specific positions on the naphthyridinone core could enhance binding affinity and selectivity. For example, introducing a methyl group at certain positions improved the interaction with BRD9 while reducing activity against other targets such as BRD4 .
Data Tables
Chemical Reactions Analysis
Isoxazole Ring
- Electrophilic Substitution : The isoxazole ring undergoes regioselective halogenation at the 4-position under mild bromination conditions (Br/CHCl), forming 4-bromo derivatives .
- Hydrolysis : Acidic hydrolysis (HSO, 60°C) cleaves the isoxazole to yield β-ketoamide intermediates, as observed in analogous compounds .
Furan Moiety
- Diels-Alder Reactivity : The furan ring participates in [4+2] cycloaddition with electron-deficient dienophiles (e.g., maleic anhydride) at 80°C, forming tricyclic adducts .
Alkyne and Amine Groups
- Click Chemistry : The terminal alkyne reacts with azides in a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles, enabling bioconjugation .
- N-Alkylation : The diisopropylamino group undergoes quaternization with methyl iodide in THF, producing a tertiary ammonium salt .
Stability Under Physicochemical Conditions
Table 2: Stability Profile
Metabolic Pathways (In Vitro)
- Hepatic Microsomes : Cytochrome P450 enzymes (CYP3A4) oxidize the alkyne to a ketone intermediate, followed by glucuronidation of the furan oxygen .
- Major Metabolites :
Synthetic Derivatives and Analogues
Table 3: Modified Derivatives
Challenges and Research Gaps
Comparison with Similar Compounds
Comparison with Structural Analogs
Isoxazole Carboxamide Derivatives
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-(furan-2-yl)isoxazole-3-carboxamide ()
- Structural Differences: The butynyl chain here is substituted with a 2-carbamoylphenoxy group instead of diisopropylamino.
- Functional Implications: The phenoxy group may enhance π-π stacking interactions with aromatic residues in target proteins, while the carbamoyl moiety could improve hydrogen bonding. No direct biological data are available, but its structural similarity suggests comparable target engagement .
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-methylisoxazole-3-carboxamide ()
- Structural Differences : The furan-2-yl group is replaced with a methyl substituent on the isoxazole ring.
5-(3-hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide ()
- Structural Differences : Features a 3-hydroxyphenyl group on the isoxazole and a trimethoxyphenyl carboxamide.
- Functional Implications : Demonstrated mPTP (mitochondrial permeability transition pore) inhibition in isolated mouse liver mitochondria, suggesting a role in modulating apoptosis. The hydroxyl and methoxy groups may contribute to redox activity and membrane penetration .
Furan-Containing Compounds
4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) ()
- Structural Differences : Combines a furan-2-yl-oxadiazole core with a sulfamoylbenzamide group.
- Functional Implications : Exhibits antifungal activity against C. albicans via thioredoxin reductase inhibition. The furan-oxadiazole scaffold may mimic natural substrates of fungal enzymes .
Ranitidine Derivatives ()
- Example: N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphan-yl]ethyl}-2-nitroacetamide.
- Functional Implications: These compounds target histamine H2 receptors but share the furan-dimethylamino motif.
Quinazoline-Based Antitumor Agents ()
- Examples : Lapatinib, Vandetanib.
- Structural Differences : Quinazoline cores with substituted aniline or furan groups.
- Functional Implications : Inhibit tyrosine kinases (e.g., EGFR) in cancer therapy. While structurally distinct from the target compound, their shared use of heteroaromatic groups (e.g., furan) highlights the importance of such motifs in drug design .
Comparative Data Table
Key Research Findings and Implications
- Structural Flexibility: The diisopropylamino group in the target compound may enhance blood-brain barrier penetration compared to carbamoylphenoxy or methyl analogs .
- Activity Trends: Isoxazole-carboxamides with polar substituents (e.g., hydroxyl, methoxy) show promise in mitochondrial targeting, while lipophilic groups (e.g., diisopropylamino) may favor neurological applications .
- Antifungal vs. Antitumor Scaffolds : Furan-containing oxadiazoles (e.g., LMM11) prioritize fungal enzyme inhibition, whereas quinazolines leverage larger heterocyclic cores for kinase inhibition .
Preparation Methods
1,3-Dipolar Cycloaddition for Isoxazole Formation
The isoxazole ring is synthesized via a 1,3-dipolar cycloaddition between a nitrile oxide and a furan-substituted alkyne.
Reaction Conditions
- Nitrile Oxide Precursor : Chloroglyoxime (generated in situ from furan-2-carbaldehyde oxime and N-chlorosuccinimide).
- Dipoleophile : Propiolic acid (for carboxylic acid functionality at C-3).
- Solvent : Dichloromethane (DCM) at 0–5°C.
- Catalyst : Triethylamine (TEA) to deprotonate the oxime.
Mechanistic Insights
The nitrile oxide (generated from chloroglyoxime) undergoes cycloaddition with propiolic acid, yielding 5-(furan-2-yl)isoxazole-3-carboxylic acid regioselectively. The electron-withdrawing carboxylic acid group directs the nitrile oxide to add at the β-position of the alkyne.
Yield : 68–72% after recrystallization (ethanol/water).
Alternative Routes: Condensation and Cycloisomerization
While 1,3-dipolar cycloaddition is optimal, alternative methods include:
- Condensation of β-Ketoesters : Reaction of ethyl 3-(furan-2-yl)-3-oxopropanoate with hydroxylamine hydrochloride in acetic acid.
- Gold-Catalyzed Cycloisomerization : Using O-propargylic oximes, though this method is less efficient for carboxylic acid derivatives.
Synthesis of 4-(Diisopropylamino)but-2-yn-1-amine
Propargylamine Synthesis via Nucleophilic Substitution
Step 1 : Preparation of Propargyl Bromide Derivative
- Substrate : 4-Bromobut-2-yn-1-ol.
- Reagent : Thionyl chloride (SOCl₂) in DCM at 0°C.
- Product : 4-Bromobut-2-yn-1-yl chloride.
Step 2 : Amination with Diisopropylamine
- Conditions : Diisopropylamine (2.2 equiv), K₂CO₃ (3.0 equiv), DMF, 40°C, 12 h.
- Mechanism : SN2 displacement of the chloride by diisopropylamine.
Yield : 85% after distillation (bp 92–94°C at 12 mmHg).
Mitsunobu Reaction for Stereochemical Control
For chiral variants, the Mitsunobu reaction (triphenylphosphine, DIAD) can couple 4-azidobut-2-yn-1-ol with diisopropylamine. However, this is unnecessary for the racemic target compound.
Amide Coupling: Final Assembly
Carboxylic Acid Activation
The 5-(furan-2-yl)isoxazole-3-carboxylic acid is activated using:
- Reagent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS).
- Solvent : Tetrahydrofuran (THF), 0°C to room temperature.
Intermediate : NHS-activated ester (isolated as a white solid, 93% yield).
Coupling with 4-(Diisopropylamino)but-2-yn-1-amine
Conditions :
- Molar Ratio : 1:1.2 (acid:amine).
- Base : N,N-Diisopropylethylamine (DIPEA, 2.5 equiv).
- Solvent : THF, 25°C, 6 h.
Workup :
- Dilution with ethyl acetate.
- Washing with 5% citric acid and brine.
- Column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Yield : 78% (colorless oil).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.62 (s, 1H, isoxazole H-4), 7.45 (d, J = 1.8 Hz, 1H, furan H-5), 6.85 (dd, J = 3.4, 1.8 Hz, 1H, furan H-4), 6.55 (d, J = 3.4 Hz, 1H, furan H-3), 4.20 (s, 2H, CH₂N), 3.45–3.35 (m, 2H, NCH(CH₃)₂), 2.85 (t, J = 2.6 Hz, 2H, C≡CCH₂), 1.25 (d, J = 6.8 Hz, 12H, CH(CH₃)₂).
- HRMS (ESI+) : m/z [M+H]⁺ calcd for C₁₉H₂₄N₃O₃: 342.1818; found: 342.1815.
Optimization and Challenges
Regioselectivity in Cycloaddition
The use of propiolic acid ensures the carboxylic acid group occupies C-3, but competing O-addition byproducts (5–8%) necessitate careful chromatography.
Alkyne Stability
The propargylamine’s triple bond is prone to hydration under acidic conditions. Neutral pH and inert atmosphere (N₂) are critical during coupling.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing N-(4-(diisopropylamino)but-2-yn-1-yl)-5-(furan-2-yl)isoxazole-3-carboxamide?
- Methodology :
- Isoxazole ring formation : Utilize cycloaddition reactions between nitrile oxides and alkynes, followed by functionalization of the 3-carboxamide group. Precursor synthesis for the furan-2-yl substituent may involve palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Amide coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the isoxazole-3-carboxylic acid intermediate with the diisopropylamino alkyne amine .
- Optimization : Microwave-assisted synthesis can enhance reaction efficiency for heterocyclic systems (reducing time from hours to minutes) .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- Methodology :
- NMR spectroscopy : 1H and 13C NMR to verify substituent positions (e.g., furan protons at δ 6.3–7.4 ppm, isoxazole carbons at ~160–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ calculated vs. observed mass error < 2 ppm) .
- HPLC : Assess purity (>95%) using C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar isoxazole-carboxamide derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., diisopropylamino vs. piperidine groups) and test in standardized assays (e.g., mitochondrial membrane potential assays) .
- Comparative binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity variations toward targets like kinases or GPCRs .
- Meta-analysis : Cross-reference datasets from multiple studies to identify consensus trends or outliers caused by assay conditions (e.g., DMSO concentration effects) .
Q. What experimental models are suitable for evaluating mitochondrial modulation by this compound?
- Methodology :
- Isolated mitochondria assays : Monitor oxygen consumption (Clark electrode) and membrane potential (Rh123 fluorescence) in mouse liver mitochondria under varying calcium loads .
- In vivo zebrafish models : Assess developmental toxicity and mitochondrial dysfunction via confocal imaging of fluorescent reporters (e.g., mito-GFP) .
- Mechanistic studies : Use inhibitors (e.g., cyclosporine A for mPTP) to isolate pathways affected by the compound .
Q. How does the compound’s stability under physiological conditions impact its pharmacological profile?
- Methodology :
- Forced degradation studies : Expose the compound to pH extremes (1–13), oxidative stress (H2O2), and light to identify degradation products (LC-MS analysis) .
- Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify remaining compound via LC-MS/MS .
- Metabolite identification : Use hepatocyte incubations or microsomal systems to map phase I/II metabolism pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
